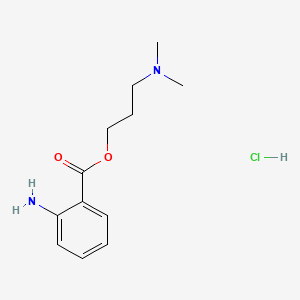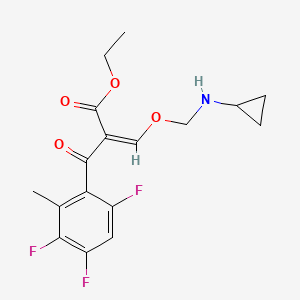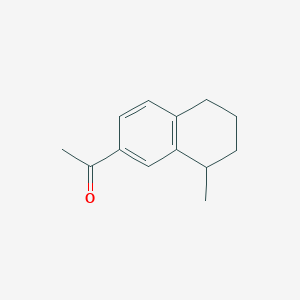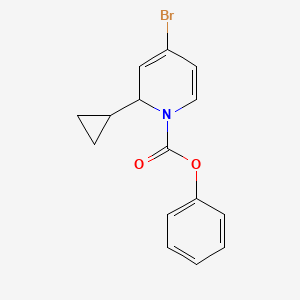
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a phenyl ester moiety attached to a pyridine ring
Preparation Methods
The synthesis of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-cyclopropylpyridine followed by esterification with phenyl carboxylate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve cost-effective synthesis.
Chemical Reactions Analysis
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
4-Bromo-2-cyclopropylpyridine: Lacks the phenyl ester group, resulting in different chemical properties and applications.
Phenyl 2-cyclopropylpyridine-1(2H)-carboxylate: Lacks the bromine atom, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
phenyl 4-bromo-2-cyclopropyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H14BrNO2/c16-12-8-9-17(14(10-12)11-6-7-11)15(18)19-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7H2 |
InChI Key |
ZIFPJDUNBLIQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C=C(C=CN2C(=O)OC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


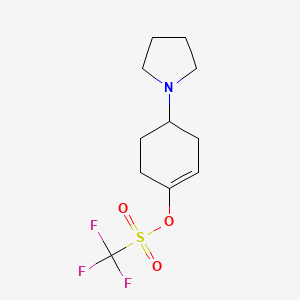
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
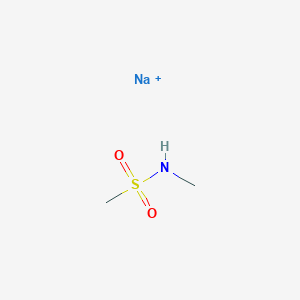
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

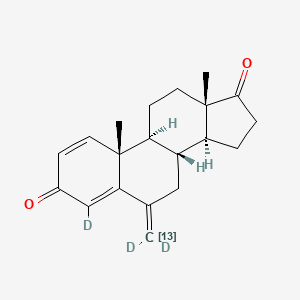
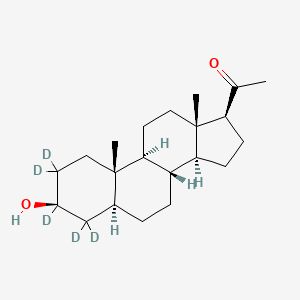
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
